molecular formula C14H11FO3S B2518339 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone CAS No. 1378441-13-4

2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone

Cat. No. B2518339
CAS RN: 1378441-13-4
M. Wt: 278.3
InChI Key: LTKKSXXOCMRZFO-UHFFFAOYSA-N
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Description

“2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” is an organic compound. It has a molecular formula of C14H11FO3S, an average mass of 278.299 Da, and a monoisotopic mass of 278.041290 Da .


Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” consists of a fluorophenyl group, a sulfonyl group, and a phenylethanone group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” are not available, related compounds such as 2-sulfonyl dienes can undergo [4+2] and [2+4] cycloaddition reactions . Direct fluorosulfonylation with fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Organic Synthesis and Functionalization

Sulfonyl compounds play a crucial role in organic synthesis. The sulfonyl group in 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone can be readily modified, making it a valuable building block for creating diverse molecules. Researchers have employed this compound to introduce sulfonyl moieties into complex structures, enabling the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials .

Drug Discovery and Medicinal Chemistry

The fluoro-substituted sulfonyl group enhances the lipophilicity and metabolic stability of drug candidates. Scientists have explored derivatives of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone as potential drug leads. These derivatives may exhibit improved pharmacokinetic properties, making them attractive for developing novel therapeutic agents .

Materials Science and Polymer Chemistry

Sulfonyl-containing compounds find applications in designing high-performance polymers. Researchers have incorporated 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone into polymer backbones to enhance mechanical strength, thermal stability, and chemical resistance. These polymers are used in engineering plastics, membranes, and coatings .

Photoinitiators and Photocrosslinking Agents

The sulfonyl group can serve as a photoinitiator in polymerization processes. When exposed to UV light, 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone generates radicals that initiate crosslinking reactions. This property is valuable for creating photoresists, adhesives, and dental materials .

Bioorthogonal Chemistry and Click Reactions

Bioorthogonal reactions allow selective labeling of biomolecules within living systems. Sulfonyl fluorides, including those derived from 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone, participate in click chemistry. Researchers use these reactions to study biological processes, develop imaging probes, and modify proteins in a site-specific manner .

Functionalized Fluorinated Compounds

The combination of fluorine and sulfonyl groups imparts unique properties to organic molecules. Researchers have explored 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone derivatives as precursors for fluorinated materials. These compounds find applications in liquid crystals, OLEDs (organic light-emitting diodes), and other optoelectronic devices .

properties

IUPAC Name

2-(2-fluorophenyl)sulfonyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c15-12-8-4-5-9-14(12)19(17,18)10-13(16)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKKSXXOCMRZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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